

Quantum Chemical Insights into 5-Aminopyridine-2-thiol: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminopyridine-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical properties of **5-Aminopyridine-2-thiol**. The following sections summarize key quantitative data, outline experimental and computational methodologies, and visualize the workflow of a typical quantum chemical analysis. This information is crucial for understanding the molecule's structure, reactivity, and potential applications in drug development.

Core Data Presentation

Due to the limited availability of direct experimental and computational studies on **5-Aminopyridine-2-thiol**, the following quantitative data is based on a closely related molecule, 5-(trifluoromethyl)pyridine-2-thiol, analyzed through Density Functional Theory (DFT) calculations. These values provide a strong theoretical foundation for understanding the structural and electronic properties of **5-Aminopyridine-2-thiol**.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

The optimized molecular geometry of 5-(trifluoromethyl)pyridine-2-thiol was determined using DFT with the B3LYP and HSEH1PBE functionals combined with the 6-311+G(d, p) basis set. [1] The aromatic C-C bond lengths were found to be longer with the B3LYP functional compared to the HSEH1PBE functional.[1] The C1-N1 and C5-N1 bond lengths were calculated to be 1.331 Å and 1.333 Å, respectively, at the B3LYP level.[1]

Parameter	B3LYP/6-311+G(d,p)	HSEH1PBE/6-311+G(d,p)
Bond Lengths (Å)		
C1-N1	1.331	1.325
C5-N1	1.333	1.327
C1-C2	1.413	1.407
C2-C3	1.381	1.376
C3-C4	1.397	1.391
C4-C5	1.389	1.384
C1-S1	1.776	1.765
C4-C6	1.491	1.488
**Bond Angles (°) **		
N1-C1-C2	123.6	123.7
C1-C2-C3	118.4	118.3
C2-C3-C4	120.1	120.2
C3-C4-C5	117.9	117.8
C4-C5-N1	122.4	122.4
C5-N1-C1	117.5	117.5

Data adapted from a computational study on 5-(trifluoromethyl)pyridine-2-thiol and should be considered as an approximation for **5-Aminopyridine-2-thiol**.[\[1\]](#)

Table 2: Vibrational Frequencies and Assignments

The vibrational frequencies of molecules containing amino and thiol groups have been studied using FT-IR spectroscopy and DFT calculations. For 5-amino-2-mercaptopyridine, the NH₂ asymmetric and symmetric stretching modes were calculated at 3542 cm⁻¹ and 3449 cm⁻¹, respectively. The NH₂ scissoring frequency was found at 1610 cm⁻¹.[\[2\]](#) Compounds with a thiocarbonyl group (C=S) typically show absorption in the 1250-1020 cm⁻¹ region.[\[2\]](#)

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
$\nu(\text{N-H})$ asym	~3540	Asymmetric stretching of the amino group
$\nu(\text{N-H})$ sym	~3450	Symmetric stretching of the amino group
$\delta(\text{NH}_2)$	~1610	Scissoring (in-plane bending) of the amino group
$\nu(\text{C=S})$	~1250-1020	Stretching of the thiocarbonyl group
$\rho(\text{NH}_2)$	~1150-900	Rocking (in-plane bending) of the amino group
$\omega(\text{NH}_2)$	~570	Wagging (out-of-plane bending) of the amino group
$\tau(\text{NH}_2)$	~250	Torsional twisting of the amino group

Frequencies are based on studies of similar molecules and serve as a general guide for **5-Aminopyridine-2-thiol**.[\[2\]](#)

Table 3: Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol provide insight into these properties.

Parameter	B3LYP/6-311+G(d,p)	HSEH1PBE/6-311+G(d,p)
HOMO Energy (eV)	-6.45	-7.12
LUMO Energy (eV)	-1.98	-2.15
Energy Gap (eV)	4.47	4.97
Dipole Moment (Debye)	3.2356	3.2023
Mean Polarizability (α , $\times 10^{-24}$ esu)	14.611	14.341
First Order Hyperpolarizability (β , $\times 10^{-30}$ esu)	2.98	2.54

Data adapted from a computational study on 5-(trifluoromethyl)pyridine-2-thiol.[1] The calculated first-order hyperpolarizability (β) values suggest that this class of molecule could be a good candidate for non-linear optical (NLO) materials.[1]

Experimental and Computational Protocols

The synthesis and characterization of aminopyridine derivatives involve a variety of experimental and computational techniques.

Synthesis

A general method for the synthesis of pyridine-2(1H)-thione derivatives involves the reaction of a β -ketoester or β -aldehydoester with a thiourea derivative. For instance, the reaction of an appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative with an N-substituted-3-oxobutanamide in the presence of a few drops of piperidine in absolute ethanol, heated under reflux, can yield the desired pyridine-2(1H)-thione.

Spectroscopic Characterization

- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded in the solid phase using KBr pellets or as a nujol mull to identify the characteristic vibrational modes of the functional groups present in the molecule.

- UV-Vis Spectroscopy: The electronic absorption spectra are recorded in a suitable solvent to determine the electronic transitions of the molecule.

Computational Methodology

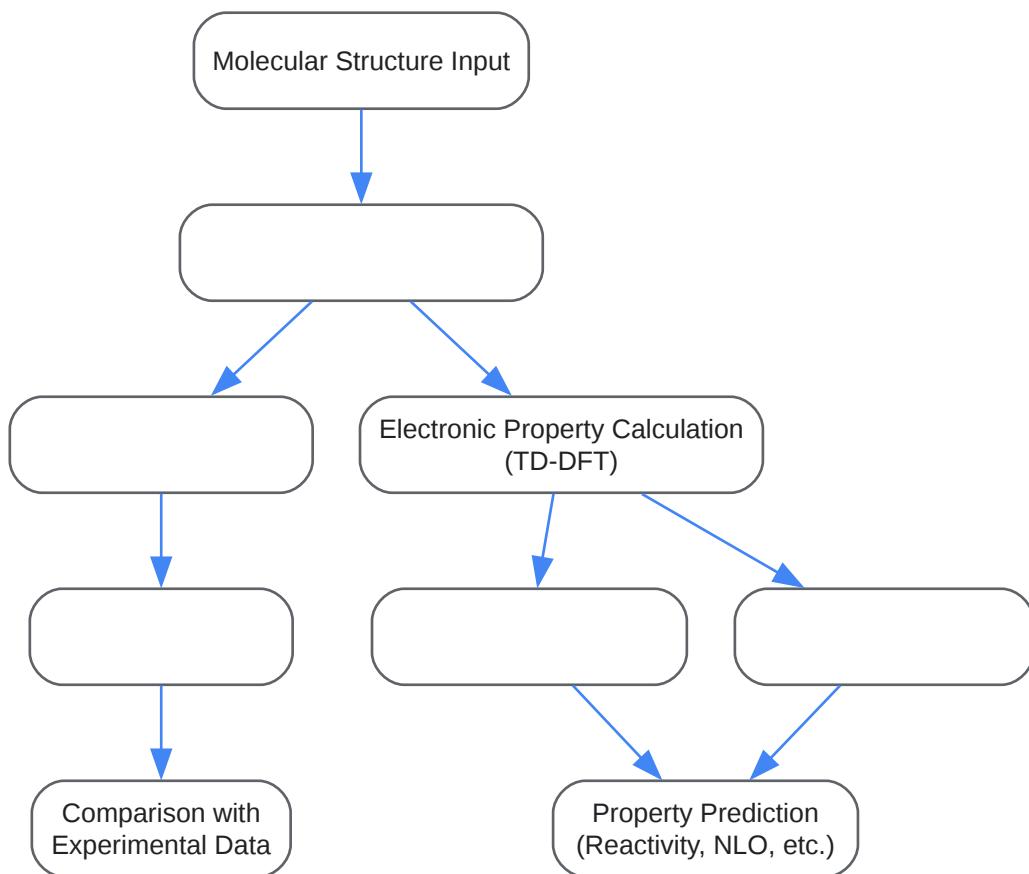
Quantum chemical calculations are performed using DFT methods, which have been shown to be effective for studying the structural and electronic properties of pyridine derivatives.

- Software: Gaussian software packages are commonly used for these calculations.
- Functional and Basis Set: The B3LYP and HSEH1PBE hybrid functionals combined with a basis set such as 6-311+G(d,p) are frequently employed for geometry optimization and frequency calculations.
- Geometry Optimization: The molecular geometry is fully optimized to find the structure with the minimum energy.
- Vibrational Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of experimental FT-IR and Raman spectra.
- Electronic Properties: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, including excitation energies and oscillator strengths. Other properties like HOMO-LUMO energies, dipole moment, and polarizability are also calculated to understand the molecule's reactivity and potential for NLO applications.

Visualizations

Quantum Chemical Analysis Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like **5-Aminopyridine-2-thiol**.

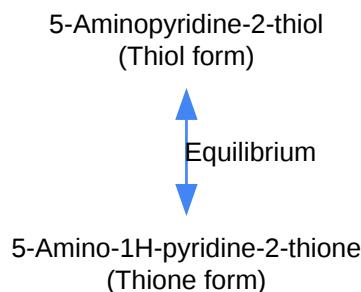


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Caption: Workflow for Quantum Chemical Analysis.

Tautomerism of 5-Aminopyridine-2-thiol

5-Aminopyridine-2-thiol can exist in tautomeric equilibrium with its thione form, 5-Amino-1H-pyridine-2-thione. The relative stability of these tautomers can be influenced by the solvent and temperature.



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Caption: Tautomeric equilibrium of the molecule.

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